4-O-Methyl-D-glucuronic Acid-d3

LC-MS Stable Isotope Labeling Quantitative Analysis

4-O-Methyl-D-glucuronic Acid-d3 is a stable isotope-labeled analog of 4-O-methyl-D-glucuronic acid, a uronic acid constituent of plant hemicelluloses and hardwood xylans. The compound features three deuterium atoms incorporated into the 4-O-methyl group (molecular formula C₇H₉D₃O₇, molecular weight 211.18 g/mol), which provides a +3.01 Da mass shift relative to the unlabeled parent compound (C₇H₁₂O₇, MW 208.17 g/mol).

Molecular Formula C₇H₉D₃O₇
Molecular Weight 211.18
Cat. No. B1161133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-Methyl-D-glucuronic Acid-d3
Synonyms4-O-Methylglucuronic Acid
Molecular FormulaC₇H₉D₃O₇
Molecular Weight211.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-O-Methyl-D-glucuronic Acid-d3: A Deuterated Internal Standard for Precise Uronic Acid Quantification


4-O-Methyl-D-glucuronic Acid-d3 is a stable isotope-labeled analog of 4-O-methyl-D-glucuronic acid, a uronic acid constituent of plant hemicelluloses and hardwood xylans . The compound features three deuterium atoms incorporated into the 4-O-methyl group (molecular formula C₇H₉D₃O₇, molecular weight 211.18 g/mol), which provides a +3.01 Da mass shift relative to the unlabeled parent compound (C₇H₁₂O₇, MW 208.17 g/mol) . As an isotopically labeled internal standard, this compound is specifically designed for accurate quantification of 4-O-methyl-D-glucuronic acid in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) workflows [1].

Why Unlabeled 4-O-Methyl-D-glucuronic Acid Cannot Substitute for the -d3 Analog in Quantitative LC-MS


In LC-MS and LC-MS/MS quantitative analysis, the use of a non-isotopically labeled analog as an internal standard introduces systematic errors from matrix effects, including ion suppression or enhancement during electrospray ionization [1]. Unlabeled 4-O-methyl-D-glucuronic acid co-elutes identically with the target analyte and cannot be distinguished by mass, rendering it ineffective for correcting sample preparation variability and instrument drift [2]. Deuterated internal standards such as 4-O-Methyl-D-glucuronic Acid-d3, by contrast, exhibit nearly identical chromatographic retention and ionization efficiency while producing a distinct mass shift, enabling reliable ratio-based quantification and minimizing inter-assay variability [3].

4-O-Methyl-D-glucuronic Acid-d3: Quantitative Differentiation Evidence Versus Unlabeled and Alternative Isotopologues


Deuterium Incorporation Yields a +3.01 Da Mass Shift for Unambiguous MS Discrimination

The target compound, 4-O-Methyl-D-glucuronic Acid-d3, incorporates three deuterium atoms in place of hydrogen atoms in the 4-O-methyl group . This isotopic substitution increases the monoisotopic molecular mass from 208.17 g/mol (unlabeled, C₇H₁₂O₇) to 211.18 g/mol (labeled, C₇H₉D₃O₇), providing a mass shift of +3.01 Da that enables complete mass spectrometric resolution from the endogenous analyte .

LC-MS Stable Isotope Labeling Quantitative Analysis

Identical Chromatographic Retention Time to Analyte Minimizes Quantification Bias

Deuterated internal standards are selected because they exhibit near-identical physicochemical properties to the target analyte, including chromatographic retention time, ensuring co-elution and identical matrix effect exposure [1]. While unlabeled analogs also co-elute, they cannot be distinguished by mass; alternative 13C or 15N labeled isotopologues may exhibit minor retention time shifts due to altered hydrogen bonding [2]. The -d3 substitution at the methyl group maintains the hydrogen-bonding capacity of the remaining hydroxyl groups, preserving the exact chromatographic retention time of the native compound under reversed-phase and HILIC conditions [3].

LC-MS/MS Chromatography Matrix Effects

Reduced Inter-Assay Variability Versus Unlabeled Internal Standards in Uronic Acid Quantification

In bioanalytical method validation, the use of isotopically labeled internal standards (SIL-IS) such as 4-O-Methyl-D-glucuronic Acid-d3 is associated with significantly lower inter-assay coefficient of variation (CV) compared to structural analogs or unlabeled compounds [1]. While no published head-to-head study exists for this specific compound, class-level evidence from LC-MS/MS quantification of structurally similar uronic acids and carbohydrates demonstrates that SIL-IS reduces CV from >15% (using non-isotopic IS) to <10% across multiple analytical runs [2]. The deuterated compound is therefore the standard choice for any regulated bioanalytical or pharmaceutical method requiring accurate quantification of 4-O-methyl-D-glucuronic acid.

Precision Accuracy Bioanalysis

Defined Isotopic Purity Enables Accurate Calibration and Traceable Quantification

Commercial preparations of 4-O-Methyl-D-glucuronic Acid-d3 are supplied with defined isotopic purity specifications (typically >98% deuterium incorporation at the labeled positions) . This contrasts with unlabeled analytical standards, which may contain unknown levels of structurally related impurities that co-elute and compromise quantification accuracy [1]. The certified isotopic purity of the -d3 compound ensures that the measured internal standard response accurately reflects the spiked concentration, enabling metrological traceability and compliance with ISO 17025 and GLP guidelines for quantitative analysis [2].

Metrology Quality Control Reference Materials

4-O-Methyl-D-glucuronic Acid-d3: Optimal Application Scenarios for Procurement Decision-Making


Quantitative Analysis of Plant Cell Wall Hemicellulose Composition and Digestibility

4-O-Methyl-D-glucuronic Acid-d3 serves as the optimal internal standard for LC-MS/MS quantification of 4-O-methyl-D-glucuronic acid released from hardwood and agricultural residue xylans. In studies evaluating enzymatic digestibility of plant biomass for biofuel production, accurate quantification of this uronic acid is essential for understanding xylan structure and enzyme accessibility [1]. The deuterated internal standard corrects for matrix effects from co-extracted lignin and carbohydrates, ensuring reliable comparison of enzyme performance across different biomass sources .

Therapeutic Drug Monitoring and Pharmacokinetic Studies Involving Glucuronic Acid Metabolites

In pharmaceutical development and clinical research, 4-O-Methyl-D-glucuronic Acid-d3 is employed as a stable isotope-labeled internal standard for quantifying glucuronic acid and its methylated derivatives in plasma and urine. The compound corrects for ion suppression caused by endogenous matrix components, enabling precise determination of drug-glucuronide conjugate concentrations [1]. This application is critical for establishing bioequivalence and ensuring regulatory compliance in drug metabolism and pharmacokinetic (DMPK) studies.

Metabolic Tracing and Flux Analysis in Carbohydrate Pathway Elucidation

The three deuterium atoms of 4-O-Methyl-D-glucuronic Acid-d3 enable its use as a tracer in metabolic studies, distinct from its role as an internal standard. When administered or fed into biological systems, the deuterium label can be tracked via MS to elucidate the metabolic fate and incorporation of 4-O-methyl-D-glucuronic acid into complex glycans and polysaccharides [1]. This application is distinct from quantification and leverages the isotopic label for qualitative pathway mapping .

Quality Control and Impurity Profiling of Synthetic Glucuronic Acid Derivatives

For manufacturers of glucuronic acid derivatives and pharmaceutical intermediates, 4-O-Methyl-D-glucuronic Acid-d3 provides a reference point for identifying and quantifying process-related impurities by LC-MS. The deuterated compound can be used as an internal standard in stability-indicating methods, allowing for accurate tracking of 4-O-methyl-D-glucuronic acid as a potential degradation product or byproduct in synthetic routes [1]. This ensures product quality and compliance with ICH guidelines for impurity testing .

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